
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to the 7th position and a bromine atom at the 3rd position of the tetrahydro-1,7-naphthyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine to obtain the desired brominated product . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer studies, it may inhibit certain enzymes or receptors involved in cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1,5-Naphthyridines: Known for their biological activities and used in similar applications.
1,6-Naphthyridines: Also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. The presence of the benzyl group and bromine atom provides distinct chemical properties that can be leveraged in various synthetic and biological applications.
Propiedades
Fórmula molecular |
C15H15BrN2 |
|---|---|
Peso molecular |
303.20 g/mol |
Nombre IUPAC |
7-benzyl-3-bromo-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H15BrN2/c16-14-8-13-6-7-18(11-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Clave InChI |
SUXGJCXUMIFJPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C=N2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)
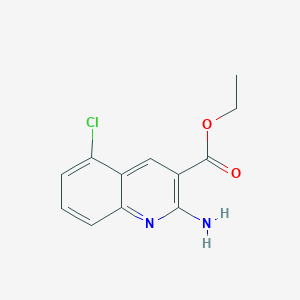
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)

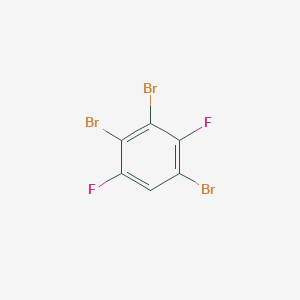

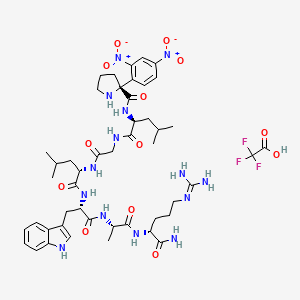


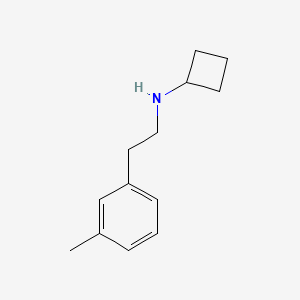
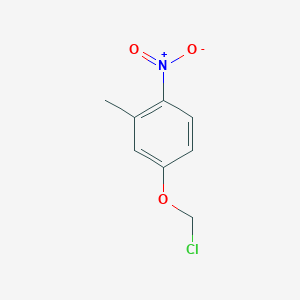
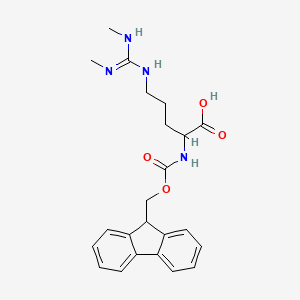
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
